![molecular formula C21H25N3O4 B5869793 N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)
N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide is a chemical compound used in scientific research. It is commonly referred to as "compound X" and is known for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to promote neuroprotection and enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It is also soluble in various solvents, making it easy to work with in the lab. However, there are also some limitations to its use in lab experiments. It has low bioavailability and may require high concentrations to achieve desired effects. Additionally, its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, there is potential for the development of new synthetic methods for the production of N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide and its derivatives.
Métodos De Síntesis
The synthesis of N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide is a multi-step process involving the reaction of various chemicals. The synthesis method has been extensively studied and optimized to ensure the purity and yield of the final product. One of the most commonly used methods involves the reaction of 4-aminophenol with 2-methoxy-5-nitrobenzaldehyde to form an intermediate product. This intermediate is then reacted with morpholine and acetic anhydride to yield N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to have potential applications in the field of regenerative medicine.
Propiedades
IUPAC Name |
N-[4-[[2-methoxy-5-[(E)-morpholin-4-yliminomethyl]phenyl]methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-16(25)23-19-4-6-20(7-5-19)28-15-18-13-17(3-8-21(18)26-2)14-22-24-9-11-27-12-10-24/h3-8,13-14H,9-12,15H2,1-2H3,(H,23,25)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEDNQSEELHTIJ-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)
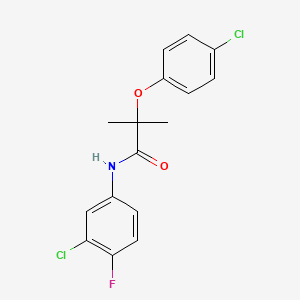

![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
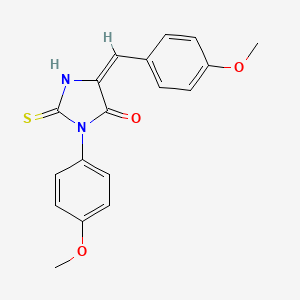
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
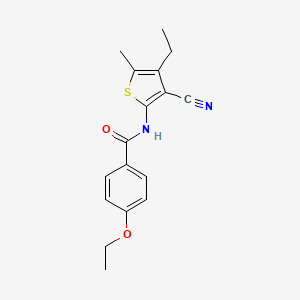
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)
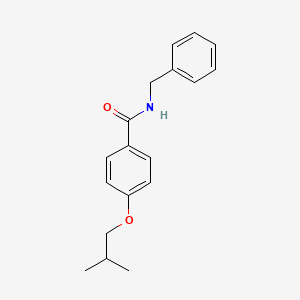
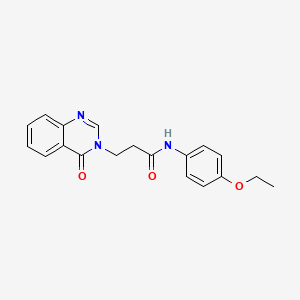
![7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)